molecular formula C10H16IN B13666968 1-(Iodomethyl)-2-azaadamantane CAS No. 872598-42-0

1-(Iodomethyl)-2-azaadamantane

Katalognummer: B13666968
CAS-Nummer: 872598-42-0
Molekulargewicht: 277.14 g/mol
InChI-Schlüssel: PGEWTKCHQFWQGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Iodomethyl)-2-azaadamantane is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties.

Analyse Chemischer Reaktionen

1-(Iodomethyl)-2-azaadamantane undergoes various types of chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes and ketones.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for the reduction of this compound are less commonly reported.

Wirkmechanismus

The mechanism by which 1-(Iodomethyl)-2-azaadamantane exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular membranes or proteins, altering their function. The iodomethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological targets .

Vergleich Mit ähnlichen Verbindungen

1-(Iodomethyl)-2-azaadamantane can be compared with other adamantane derivatives, such as 1-aminoadamantane and 1-hydroxyadamantane. These compounds share the adamantane core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications . The unique iodomethyl group in this compound provides distinct reactivity, particularly in substitution and oxidation reactions .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural properties and reactivity make it a valuable building block for the synthesis of new materials and biologically active molecules.

Eigenschaften

CAS-Nummer

872598-42-0

Molekularformel

C10H16IN

Molekulargewicht

277.14 g/mol

IUPAC-Name

1-(iodomethyl)-2-azatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C10H16IN/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,12H,1-6H2

InChI-Schlüssel

PGEWTKCHQFWQGW-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(N3)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.